Phenyl-d5-7-hydroxywarfarin
Overview
Description
Phenyl-d5-7-hydroxywarfarin is a deuterated derivative of 7-hydroxywarfarin, a major metabolite of the anticoagulant drug warfarin. This compound is primarily used as an internal standard in analytical techniques such as mass spectrometry to quantify warfarin and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-d5-7-hydroxywarfarin involves the deuteration of phenyl groups in 7-hydroxywarfarin. The process typically includes the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Coupling Reaction: The deuterated benzene is then coupled with a suitable precursor to form the deuterated phenyl group.
Hydroxylation: The phenyl group is hydroxylated to form 7-hydroxywarfarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl-d5-7-hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Phenyl-d5-7-hydroxywarfarin has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of warfarin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of warfarin.
Medicine: Utilized in clinical research to monitor warfarin levels in patients and study drug interactions.
Industry: Applied in the quality control of pharmaceutical products containing warfarin
Mechanism of Action
Phenyl-d5-7-hydroxywarfarin, like its parent compound warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby exerting its anticoagulant effect .
Comparison with Similar Compounds
7-Hydroxywarfarin: The non-deuterated form of Phenyl-d5-7-hydroxywarfarin.
4-Hydroxycoumarin: A precursor in the synthesis of warfarin and its derivatives.
Phenyl-d5-warfarin: Another deuterated derivative of warfarin.
Uniqueness: this compound is unique due to its deuterated phenyl group, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it a valuable tool in research and quality control applications .
Properties
IUPAC Name |
4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746669 | |
Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-65-2 | |
Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-D(5)-hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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